molecular formula C24H21N3O B11990467 3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide

Katalognummer: B11990467
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: KJPXZMOXQQJBKS-RNZORNNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(9H-carbazol-9-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a phenylprop-2-en-1-ylidene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of diphenylamine derivatives.

    Hydrazide Formation: The hydrazide group is introduced by reacting the carbazole derivative with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the hydrazide with cinnamaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(9H-carbazol-9-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide has several scientific research applications:

    Organic Electronics: The compound’s carbazole moiety makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Medicinal Chemistry: The hydrazide group is known for its biological activity, making this compound a potential lead for developing new pharmaceuticals.

    Material Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

Wirkmechanismus

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide involves its interaction with molecular targets through its functional groups. The carbazole moiety can participate in π-π stacking interactions, while the hydrazide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(9H-carbazol-9-yl)phenylboronic acid: This compound shares the carbazole moiety but differs in its functional groups, making it less versatile in biological applications.

    1,3-di(9H-carbazol-9-yl)benzene: Another carbazole-based compound, primarily used in organic electronics due to its excellent thermal stability and electronic properties.

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is unique due to its combination of a carbazole moiety and a hydrazide group, providing a versatile platform for various chemical reactions and applications in multiple fields.

Eigenschaften

Molekularformel

C24H21N3O

Molekulargewicht

367.4 g/mol

IUPAC-Name

3-carbazol-9-yl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide

InChI

InChI=1S/C24H21N3O/c28-24(26-25-17-8-11-19-9-2-1-3-10-19)16-18-27-22-14-6-4-12-20(22)21-13-5-7-15-23(21)27/h1-15,17H,16,18H2,(H,26,28)/b11-8+,25-17+

InChI-Schlüssel

KJPXZMOXQQJBKS-RNZORNNISA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Kanonische SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.